"physicochemical properties of 2-(4-Fluorophenyl)pent-4-enoic acid"
"physicochemical properties of 2-(4-Fluorophenyl)pent-4-enoic acid"
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)pent-4-enoic acid
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, binding affinity, and lipophilicity.[1] This guide focuses on 2-(4-Fluorophenyl)pent-4-enoic acid, a compound of interest for its potential as a versatile building block in the synthesis of novel therapeutics. As this molecule is not extensively characterized in public literature, this document serves as a proactive guide for researchers. It outlines the predicted core physicochemical properties and provides robust, field-proven experimental protocols for their empirical determination and validation. The methodologies described herein are designed to establish a comprehensive physicochemical profile, a critical step in assessing the drug-like potential of this and similar novel chemical entities.
Introduction and Molecular Overview
2-(4-Fluorophenyl)pent-4-enoic acid is an unsaturated carboxylic acid featuring a fluorinated phenyl group at the α-position and a terminal alkene. This unique combination of functional groups—a carboxylic acid, an aromatic ring, a halogen, and an alkene—makes it a molecule with significant synthetic potential and complex physicochemical characteristics.
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Carboxylic Acid: The acidic moiety governs the molecule's ionization state at physiological pH, directly impacting solubility, membrane permeability, and potential interactions with biological targets.[2]
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4-Fluorophenyl Group: The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation.[1] It also modulates electronic properties, acidity (pKa), and lipophilicity (logP).
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Pent-4-enoic Acid Backbone: The unsaturated alkyl chain contributes to the molecule's overall lipophilicity and provides a site for further chemical modification.
Understanding the interplay of these groups is paramount for predicting the molecule's behavior in biological systems. This guide provides the foundational knowledge and experimental framework to build that understanding.
Chemical Structure:
IUPAC Name: 2-(4-Fluorophenyl)pent-4-enoic acid Molecular Formula: C₁₁H₁₁FO₂ Molecular Weight: 194.20 g/mol
Predicted Physicochemical Profile
Prior to empirical testing, computational models and structure-activity relationships derived from analogous compounds provide a valuable baseline. The following table summarizes the predicted properties for 2-(4-Fluorophenyl)pent-4-enoic acid.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 194.20 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| pKa | ~4.0 - 4.5 | The electron-withdrawing fluorine on the phenyl ring is expected to lower the pKa relative to non-fluorinated pentenoic acid (~4.8), increasing its acidity.[1] This suggests it will be predominantly ionized at physiological pH (7.4). |
| cLogP | ~2.5 - 3.0 | Represents a balance between aqueous solubility and lipid membrane permeability. A value in this range is often desirable for oral absorption.[3] |
| Aqueous Solubility | Low to Moderate | As a weak acid, solubility will be highly pH-dependent, increasing significantly at pH values above its pKa.[4] |
| Melting Point (°C) | 130 - 145 | The melting point provides an indication of crystal lattice energy and purity. A sharp melting point range is indicative of high purity.[5] |
Experimental Characterization Workflow
A systematic approach is essential for the accurate and reproducible characterization of a novel compound. The following workflow outlines the logical sequence of experiments.
Caption: Experimental setup for potentiometric pKa determination.
Step-by-Step Protocol:
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Preparation:
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Accurately weigh approximately 5-10 mg of 2-(4-Fluorophenyl)pent-4-enoic acid.
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Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be minimized.
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Prepare a standardized 0.01 M NaOH solution.
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Calibration:
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Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.
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Titration:
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Place the beaker containing the sample solution on a magnetic stir plate and immerse the calibrated pH electrode and a temperature probe.
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Allow the initial pH reading to stabilize and record it.
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Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).
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After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.
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Continue the titration until the pH is approximately 2-3 units above the estimated pKa.
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Data Analysis:
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Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
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Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
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The pKa is the pH value at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).
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Determination of logP (Octanol-Water Partition Coefficient)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the traditional and most reliable method for logP determination. [6][7][8] Method: Shake-Flask (OECD 107)
This method measures the equilibrium distribution of the compound between n-octanol and water.
Caption: Workflow for logP determination using the shake-flask method.
Step-by-Step Protocol:
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Preparation:
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Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
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Prepare a stock solution of the compound in pre-saturated n-octanol.
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Partitioning:
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In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume ratio).
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Seal the tube and shake it gently at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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Phase Separation:
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Centrifuge the mixture to achieve a clean separation of the two phases.
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Quantification:
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Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
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Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation:
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The partition coefficient (P) is the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Ca).
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logP = log₁₀(P) = log₁₀(Co / Ca).
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Determination of Aqueous Solubility
Aqueous solubility is fundamental to a drug's dissolution and subsequent absorption. The thermodynamic shake-flask method is considered the 'gold standard' as it measures the true equilibrium solubility. [9][10][11][12] Method: Thermodynamic Shake-Flask
This protocol determines the equilibrium concentration of a compound in an aqueous buffer after prolonged incubation with an excess of the solid material.
Step-by-Step Protocol:
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Preparation:
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Add an excess amount of the solid compound to several vials (enough so that solid material remains visible at the end of the experiment).
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To each vial, add a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
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Equilibration:
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Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C).
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Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
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-
Sample Processing:
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After equilibration, allow the vials to stand to let the excess solid settle.
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Carefully withdraw a sample of the supernatant. To remove any remaining undissolved micro-crystals, filter the sample through a low-binding 0.22 µm filter or centrifuge at high speed and sample the clear supernatant.
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-
Quantification:
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Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated HPLC-UV or LC-MS method against a standard curve.
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Reporting:
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The resulting concentration is reported as the equilibrium solubility in the specific buffer at the tested temperature (e.g., in µg/mL or µM).
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Melting Point Determination
The melting point is a crucial indicator of purity and provides insight into the crystal lattice energy of a solid. [13]Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C. Method: Capillary Melting Point
This involves heating a small amount of the powdered solid in a capillary tube and observing the temperature range over which it melts. [5][13][14][15] Step-by-Step Protocol:
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Sample Preparation:
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Ensure the compound is completely dry and finely powdered.
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Tap the open end of a capillary tube into the powder to collect a small amount of sample.
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Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
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Measurement (Rapid Determination):
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Place the capillary tube into the heating block of a melting point apparatus.
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Set a rapid heating rate (e.g., 10-20 °C/min) to quickly find the approximate melting range.
-
-
Measurement (Accurate Determination):
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new sample.
-
Set the starting temperature to about 10-15 °C below the approximate melting point and use a slow heating rate (1-2 °C/min).
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Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2).
-
-
Reporting:
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The melting point is reported as the range T1 – T2.
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Spectroscopic Profile
While this guide cannot provide empirical spectra, a Senior Application Scientist can predict the key features expected from various spectroscopic techniques, which are essential for structural confirmation.
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¹H NMR (Proton NMR):
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Aromatic Protons: Expect two distinct signals (doublets) in the aromatic region (~7.0-7.5 ppm) due to the para-substituted fluorophenyl ring.
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Alkene Protons: Signals in the ~5.0-6.0 ppm region, showing complex splitting patterns (multiplets) due to coupling with each other and the adjacent CH₂ group.
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Aliphatic Protons: Signals for the α-proton (CH-COOH) and the adjacent CH₂ group will appear in the ~2.5-4.0 ppm range.
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Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbon: A signal around ~170-180 ppm.
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Aromatic Carbons: Four signals are expected for the fluorophenyl ring. The carbon directly bonded to fluorine will show a large C-F coupling constant.
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Alkene Carbons: Two signals in the ~115-140 ppm region.
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Aliphatic Carbons: Signals for the α-carbon and the adjacent CH₂ carbon.
-
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¹⁹F NMR (Fluorine NMR):
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A single signal is expected for the fluorine atom on the phenyl ring. Its chemical shift will be characteristic of an aryl fluoride. [16]* IR (Infrared) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. * C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. * C=C Stretch (Alkene & Aromatic): Absorptions in the ~1600-1680 cm⁻¹ region.
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C-F Stretch: A strong band in the ~1100-1300 cm⁻¹ region.
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References
- Development of Methods for the Determin
- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- Determining the water solubility of difficult-to-test substances: A tutorial review. ScienceDirect.
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- Measuring the Melting Point. Westlab Canada.
- Melting point determin
- Experiment C33: Determination of pKa by Half Titr
- Experiment 1 - Melting Points. University of Missouri–St. Louis.
- Spectroscopic determination of indicator pKa. University of Louisiana Monroe.
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- Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
- LogP—Making Sense of the Value. ACD/Labs.
- Determination of aqueous solubility by heating and equilibr
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
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- Aqueous Solubility.
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
- A Comparative Guide to the Physicochemical Properties of Fluorin
- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Fluorine- 19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White. Biochemistry.
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